2-nitro-9H-xanthen-9-one
Overview
Description
2-nitro-9H-xanthen-9-one is a useful research compound. Its molecular formula is C13H7NO4 and its molecular weight is 241.202. The purity is usually 95%.
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Scientific Research Applications
1. Novel Derivative Synthesis
2-Nitro-9H-xanthen-9-one derivatives show potential in various chemical syntheses. For instance, Fischer and Kvita (1985) developed novel 3-substituted xanthone and thioxanthone derivatives, showcasing the versatility of this compound in creating diverse chemical structures with potential applications in medicinal and materials chemistry (Fischer & Kvita, 1985).
2. Spectral Dynamics in Solutions
The spectral properties of nitro derivatives of xanthione, including this compound, have been studied for their unique fluorescence and electronic transition characteristics. Bondarev et al. (2019) synthesized these derivatives and analyzed their stationary and transient spectra, contributing to the understanding of their potential in photophysical and photochemical applications (Bondarev et al., 2019).
3. Photodynamic Therapy
Some derivatives of this compound show promise in photodynamic therapy (PDT). Fischer (1991) explored derivatives such as 9-oxo-9H-thioxanthene- and 9-oxo-9H-xanthenedicarboximides, which have properties like water solubility and absorption wavelength shifts, making them potential candidates for PDT applications (Fischer, 1991).
4. Organic Synthesis Methods
The compound has been used to study novel organic synthesis methods. Fujiwara and Okabayashi (1994) investigated the Skraup reaction of amino-9H-xanthen-9-ones, yielding various quinolin derivatives, highlighting its utility in organic synthesis (Fujiwara & Okabayashi, 1994).
5. Lipophilicity Studies
Tsantili-Kakoulidou et al. (1993) conducted lipophilicity studies of 9H-xanthene derivatives, including those with nitro groups. Understanding the lipophilicity of these compounds is crucial in pharmaceutical development, affecting drug absorption and distribution (Tsantili-Kakoulidou et al., 1993).
6. Photophysical Properties
9-Aryl-9-xanthenols, related to this compound, have been studied for their photophysical properties. Nekongo et al. (2012) found that these compounds can serve as dual-mode indicators for emission and absorption-based pH measurements, useful in biological and chemical sensing applications (Nekongo et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Xanthones, the class of compounds to which 2-nitro-9h-xanthen-9-one belongs, have been reported to exhibit a wide range of biological activities . These activities suggest that xanthones interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
For instance, some xanthones have been found to inhibit enzymes, modulate receptor activity, and affect gene expression . The exact mechanisms by which this compound interacts with its targets would require further investigation.
Biochemical Pathways
For example, some xanthones have been found to modulate the activity of enzymes involved in the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . These pathways lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, a central intermediate in xanthone biosynthesis .
Result of Action
Xanthones are known to have a variety of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and anti-cancer activities . These effects suggest that xanthones, including potentially this compound, can influence cellular processes in various ways.
Properties
IUPAC Name |
2-nitroxanthen-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCNIDLJNJJHRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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